molecular formula C20H18N4S B14123173 (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14123173
M. Wt: 346.5 g/mol
InChI Key: RKLUAILYXBUIDZ-HKOYGPOVSA-N
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Description

(Z)-N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including the presence of dimethylphenyl and methylphenyl groups, as well as a carbohydrazonoyl cyanide moiety

Preparation Methods

The synthesis of (Z)-N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Dimethylphenyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, where aromatic compounds are alkylated using alkyl halides in the presence of a Lewis acid catalyst.

    Formation of Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of hydrazine derivatives with cyanogen halides to form the carbohydrazonoyl cyanide group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(Z)-N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazole ring or the attached functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar biological activities.

    Medicine: The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

(Z)-N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole Orange: Used as a fluorescent dye in biological research.

    Thiamine (Vitamin B1): An essential nutrient involved in metabolic processes.

The uniqueness of (Z)-N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific structural features, which may confer distinct chemical and biological properties not found in other thiazole derivatives.

Properties

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

(2E)-N-(2,4-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C20H18N4S/c1-13-4-7-16(8-5-13)19-12-25-20(22-19)18(11-21)24-23-17-9-6-14(2)10-15(17)3/h4-10,12,23H,1-3H3/b24-18+

InChI Key

RKLUAILYXBUIDZ-HKOYGPOVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=C(C=C3)C)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N

Origin of Product

United States

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